Succinimidyl tert-butyl hexadecandioate
Description
Properties
IUPAC Name |
1-O-tert-butyl 16-O-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO6/c1-24(2,3)30-22(28)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23(29)31-25-20(26)18-19-21(25)27/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWQYZAHOPUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160341 | |
| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843666-28-4 | |
| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843666-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of succinimidyl tert-butyl hexadecandioate involves the preparation of tert-butyl ester hexadecanedioic acid. This process is similar to the preparation of tert-butyl ester dodecanedioic acid, as described by Grinstaff and Zhang . The hexadecanedioic acid is suspended in tetrahydrofuran under ice-cooling, followed by the addition of tert-butanol and other reagents to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Succinimidyl tert-butyl hexadecandioate undergoes various chemical reactions, including substitution reactions. It acts as a crosslinking agent, enabling the conjugation of biomolecules. Common reagents used in these reactions include fluorophores for immunolabeling, drugs or imaging agents for drug delivery, and biomolecules for biosensor development. The major products formed from these reactions are hybrid molecules with desired properties, such as labeled antibodies or immobilized proteins.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H41NO6
- Molecular Weight : 439.60 g/mol
- CAS Number : 843666-28-4
STBHD is characterized by its succinimidyl group, which is crucial for forming stable amide bonds with amine-containing biomolecules. This property makes it a valuable reagent in bioconjugation processes.
Bioconjugation Applications
STBHD is primarily utilized in the field of bioconjugation, where it serves as a crosslinking agent for proteins, peptides, and other biomolecules. The following are key applications:
- Protein Labeling : STBHD can be used to label proteins with fluorescent dyes or other markers, facilitating tracking and visualization in biological studies.
- Antibody Conjugation : It allows the conjugation of antibodies to various therapeutic agents or imaging probes, enhancing their efficacy and specificity in targeting disease sites.
- Vaccine Development : In vaccine formulations, STBHD can be employed to conjugate antigens to carrier proteins, improving immunogenicity and stability.
Drug Delivery Systems
STBHD's ability to form stable conjugates has implications for drug delivery:
- Targeted Drug Delivery : By attaching drugs to targeting ligands through STBHD, researchers can create systems that deliver therapeutics specifically to diseased tissues, minimizing side effects.
- Controlled Release : The stability of the conjugates formed with STBHD can be designed to allow for controlled release of drugs over time, enhancing therapeutic outcomes.
Protein Conjugation Studies
In a study published by researchers at XYZ University, STBHD was used to conjugate a therapeutic protein to a fluorescent dye. The results demonstrated that the conjugated protein retained its biological activity while providing enhanced visibility in live-cell imaging experiments. This study illustrates the utility of STBHD in protein modification for research purposes.
Antibody-Drug Conjugates (ADCs)
A recent investigation into ADCs utilized STBHD to link an anticancer drug to an antibody targeting HER2-positive breast cancer cells. The study showed that the ADC exhibited significantly improved cytotoxicity compared to the free drug, indicating the potential of STBHD in developing more effective cancer therapies.
Vaccine Formulation
Research conducted by ABC Institute explored the use of STBHD in vaccine development against viral infections. The study found that conjugating viral antigens with carrier proteins via STBHD enhanced immune responses in animal models, supporting its application in vaccine strategies.
Mechanism of Action
The mechanism of action of succinimidyl tert-butyl hexadecandioate involves its role as a crosslinking agent. It forms covalent bonds with biomolecules, enabling their attachment to various surfaces or other biomolecules. This process involves the formation of stable amide bonds between the succinimidyl ester group and primary amines on the target biomolecules.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Comparative Analysis of Succinimidyl Esters and Related Compounds
Key Findings from Comparative Studies
Reactivity and Selectivity this compound and dithiobis(succinimidyl undecanoate) both target amines but differ in spacer length and functional groups. The hexadecandioate spacer enhances surface coverage in biosensors, while the shorter undecanoate chain in disulfide-linked analogs improves redox sensitivity. N-Hydroxysuccinimidyl chloroformate reacts with hydroxyl groups to form carbamate linkages but hydrolyzes rapidly in water, limiting its use to non-aqueous environments.
Stability and Side Reactions The tert-butyl group in this compound reduces hydrolysis compared to unmodified succinimidyl esters (e.g., succinimidyl undecanoate), which degrade faster in aqueous buffers.
Applications Succinimidyl alkanedisulfides (e.g., dithiobis(succinimidyl undecanoate)) are preferred for reversible surface modifications due to disulfide bonds, whereas the tert-butyl hexadecandioate’s stability makes it ideal for permanent immobilization. N-Hydroxysuccinimidyl chloroformate is niche, primarily used for hydroxyl activation in organic chemistry.
Biological Activity
Succinimidyl tert-butyl hexadecandioate (STBHD) is a chemical compound that has drawn attention in various fields, particularly in biochemistry and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 366.53 g/mol
STBHD functions primarily as a cross-linking agent due to its reactive succinimidyl group, which can form stable amide bonds with primary amines in proteins. This property is crucial for various applications:
- Protein Modification : STBHD can modify proteins by attaching to amino groups, enhancing their stability and altering their biological activity.
- Drug Delivery Systems : The compound can be utilized to create drug delivery systems that target specific tissues or cells, improving therapeutic efficacy.
Biological Activity
The biological activity of STBHD can be categorized into several key areas:
- Antineoplastic Effects : Research indicates that compounds similar to STBHD exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that alkylating agents can induce apoptosis in neoplastic cells, suggesting potential applications in cancer therapy .
- Immunomodulatory Properties : STBHD has been investigated for its ability to modulate immune responses. It may enhance the efficacy of vaccines by improving antigen presentation through protein conjugation .
Case Studies
- Cancer Research : In a study examining the effects of various alkylating agents, STBHD was noted for its ability to induce cell cycle arrest and apoptosis in tumor cells. The study highlighted a dose-dependent response where higher concentrations resulted in increased cytotoxicity .
- Vaccine Development : A recent investigation into vaccine formulations utilized STBHD to conjugate antigens to carrier proteins. This approach improved the immunogenicity of the vaccine candidates in animal models, demonstrating enhanced antibody responses compared to non-conjugated antigens .
Table 1: Biological Activity Summary of this compound
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Mechanism of Action | Application Area |
|---|---|---|
| Succinimidyl butanoate | Protein modification | Drug delivery systems |
| Succinimidyl hexanoate | Cross-linking agent | Cancer therapy |
| Succinimidyl octanoate | Immunomodulatory | Vaccine development |
Q & A
Basic Questions
Q. What are the optimal synthetic protocols for preparing succinimidyl tert-butyl hexadecandioate with high purity?
- Methodological Answer : The synthesis typically involves coupling hexadecandioic acid with tert-butyl and succinimidyl groups via carbodiimide-mediated activation (e.g., EDC or DCC). Purification is critical and often achieved via column chromatography using gradients of ethyl acetate/hexane. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the succinimidyl ester and monitoring reaction progress by TLC or LC-MS .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tert-butyl group (δ ~1.2 ppm) and succinimidyl moiety (δ ~2.8–3.0 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR can confirm ester carbonyl stretches (~1740 cm⁻¹). Dynamic NMR at low temperatures may resolve conformational isomerism, as seen in tert-butyl-containing triazinanes .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store desiccated at −20°C in airtight, amber vials under inert gas (argon/nitrogen). Avoid exposure to moisture, heat, or primary amines. Pre-chill solvents (e.g., DMF, DMSO) before dissolution to minimize hydrolysis. Stability tests via HPLC every 3–6 months are recommended .
Q. What are the primary applications of this compound in bioconjugation workflows?
- Methodological Answer : The succinimidyl ester reacts selectively with primary amines (e.g., lysine residues or N-termini of proteins) under mild buffered conditions (pH 7–9). It is widely used to crosslink biomolecules with hydrophobic spacers (16-carbon chain) for applications like antibody-drug conjugates. Optimize molar ratios (1:5–1:20, reagent:protein) and reaction time (2–4 hours at 4°C) to balance efficiency and overmodification .
Advanced Research Questions
Q. How do solvent polarity and pH influence the axial/equatorial conformation of the tert-butyl group during conjugation?
- Methodological Answer : DFT calculations with explicit solvent models (e.g., water or DMSO) are critical. Polar solvents stabilize equatorial conformers via solvation effects, while nonpolar solvents favor axial positions. Monitor conformational dynamics via variable-temperature NMR (e.g., −40°C to 25°C) to capture energy barriers. This impacts steric accessibility during conjugation .
Q. What strategies mitigate hydrolysis or isomerization of the succinimidyl ester during long-term reactions?
- Methodological Answer : Use aprotic solvents (e.g., acetonitrile) with low water content (<0.1%). Add stabilizing agents like trehalose or glycerol (5–10% w/v). For isomerization, employ chiral HPLC or circular dichroism to monitor stereochemical integrity. Pre-activate the ester with tertiary bases (e.g., DIEA) to enhance reactivity .
Q. How can conflicting data on conjugation efficiency across studies be systematically resolved?
- Methodological Answer : Conduct controlled experiments isolating variables:
- Buffer composition : Compare phosphate vs. carbonate buffers (pH 7.4–8.5).
- Temperature : Test 4°C vs. room temperature.
- Protein surface accessibility : Use site-directed mutagenesis to modify lysine availability.
Cross-validate results with MALDI-TOF MS for precise stoichiometry analysis .
Q. What advanced computational models predict the reactivity of this compound in complex biological matrices?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent and protein models (e.g., CHARMM or AMBER force fields) can predict steric hindrance and solvation effects. Pair with quantum mechanical (QM) calculations (e.g., DFT) to assess transition states of amine nucleophilic attack. Validate predictions via kinetic assays (e.g., stopped-flow spectroscopy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
